

# An In-depth Technical Guide to 2-Bromoindene: Discovery, History, and Applications

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## Compound of Interest

Compound Name: 2-Bromoindene

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## Abstract

This technical guide provides a comprehensive overview of **2-bromoindene**, a halogenated derivative of indene. It covers the historical context of its discovery, detailed synthetic methodologies, physical and chemical properties, and its emerging applications, particularly in the field of drug development. This document aims to be a core resource for researchers and professionals by presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts through diagrams.

## Introduction

**2-Bromoindene** (CAS No: 10485-09-3) is a bicyclic aromatic hydrocarbon with a bromine substituent on the five-membered ring.<sup>[1]</sup> The indene scaffold itself is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a bromine atom at the 2-position provides a versatile handle for further chemical modifications, making **2-bromoindene** a valuable intermediate in organic synthesis and drug discovery. This guide will delve into the known synthesis routes, historical background, and the potential therapeutic applications of **2-bromoindene** and its derivatives.

## Discovery and History

While the precise first synthesis of **2-bromoindene** is not well-documented in easily accessible historical literature, the study of indene and its derivatives dates back to the late 19th century. Early work by chemists such as Perkin and Révay in the 1890s laid the groundwork for understanding the reactivity of the indene ring system. The synthesis of halogenated indenenes likely followed shortly after as chemists explored the functionalization of this novel hydrocarbon.

Historically, the preparation of **2-bromoindene** would have likely involved the direct bromination of indene, leading to the formation of 1,2-dibromoindane, followed by dehydrobromination to yield the desired **2-bromoindene**. This classical approach highlights the fundamental reactivity of the indene double bond towards electrophilic addition.

## Physicochemical Properties

**2-Bromoindene** is a yellow to pale brown low melting solid, and its key physical and chemical properties are summarized in the table below.<sup>[1][2]</sup>

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> Br	<sup>[1][2]</sup>
Molecular Weight	195.06 g/mol	<sup>[2]</sup>
Melting Point	35-37 °C	<sup>[2]</sup>
Boiling Point	256.9 °C at 760 mmHg	<sup>[2]</sup>
Density	1.57 g/cm <sup>3</sup>	<sup>[2]</sup>
Refractive Index	1.659	<sup>[2]</sup>
Water Solubility	Insoluble	<sup>[2]</sup>
Storage Temperature	Refrigerator (+4°C)	<sup>[2]</sup>

## Synthesis of 2-Bromoindene

Several methods have been developed for the synthesis of **2-bromoindene**. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

## Dehydrobromination of 1,2-Dibromoindane

A common and historically significant route to **2-bromoindene** is the dehydrobromination of 1,2-dibromoindane. This reaction typically involves the treatment of 1,2-dibromoindane with a base. The 1,2-dibromoindane precursor can be obtained by the bromination of indene.[1]



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**Figure 1:** Synthesis of **2-Bromoindene** from Indene.

### Experimental Protocol: Dehydrobromination of 1,2-Dibromoindane

- **Preparation of 1,2-Dibromoindane:** To a solution of indene in a suitable solvent such as diethyl ether or dichloromethane, add a stoichiometric amount of bromine ( $\text{Br}_2$ ) dropwise at a low temperature (e.g.,  $0^\circ\text{C}$ ) with stirring. The reaction progress can be monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is removed under reduced pressure to yield crude 1,2-dibromoindane.
- **Dehydrobromination:** The crude 1,2-dibromoindane is dissolved in an alcoholic solvent, such as ethanol. A solution of a strong base, such as potassium hydroxide ( $\text{KOH}$ ) in ethanol, is added to the mixture. The reaction is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude **2-bromoindene** is then purified by column chromatography on silica gel or by distillation under reduced pressure.

## Synthesis from 2-Bromo-1-indanol

A more modern approach involves the dehydration of 2-bromo-1-indanol. This method can provide good yields and selectivity.



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**Figure 2:** Synthesis from 2-Bromo-1-indanol.

#### Experimental Protocol: Dehydration of 2-Bromo-1-indanol<sup>[3]</sup>

- **Reaction Setup:** In a round-bottomed flask, a mixture of 2-bromo-1-indanol, a catalytic amount of an acid catalyst (e.g., H- $\beta$  zeolite, 20 wt%), and a suitable solvent (e.g., chlorobenzene) is prepared.<sup>[3]</sup>
- **Reaction Conditions:** The reaction mixture is heated in an oil bath at 120 °C for approximately 6 hours.<sup>[3]</sup> The progress of the reaction is monitored by thin-layer chromatography (TLC).<sup>[3]</sup>
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst. The filter cake is washed with an organic solvent like diethyl ether. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is purified by column chromatography on silica gel using hexane as the eluent to afford **2-bromoindene**.<sup>[3]</sup> A yield of 72% has been reported for this method.<sup>[3]</sup>

## Spectroscopic Data

The structural elucidation of **2-bromoindene** relies on various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

### <sup>1</sup>H NMR Spectroscopy

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1, H3	~3.4	s	-
H4, H7	7.2-7.4	m	-
H5, H6	7.1-7.2	m	-
H2	7.0	s	-

### <sup>13</sup>C NMR Spectroscopy

Carbon	Chemical Shift ( $\delta$ , ppm)
C1, C3	~39
C2	~120
C3a, C7a	~144
C4, C7	~125
C5, C6	~127

### Mass Spectrometry

The mass spectrum of **2-bromoindene** is expected to show a characteristic isotopic pattern for bromine-containing fragments (<sup>19</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

m/z	Ion
194/196	[M] <sup>+</sup>
115	[M-Br] <sup>+</sup>
89	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibration
3050-3100	C-H stretch (aromatic)
2850-2950	C-H stretch (aliphatic)
1600, 1450	C=C stretch (aromatic)
~750	C-H bend (aromatic, o-disubstituted)
550-650	C-Br stretch

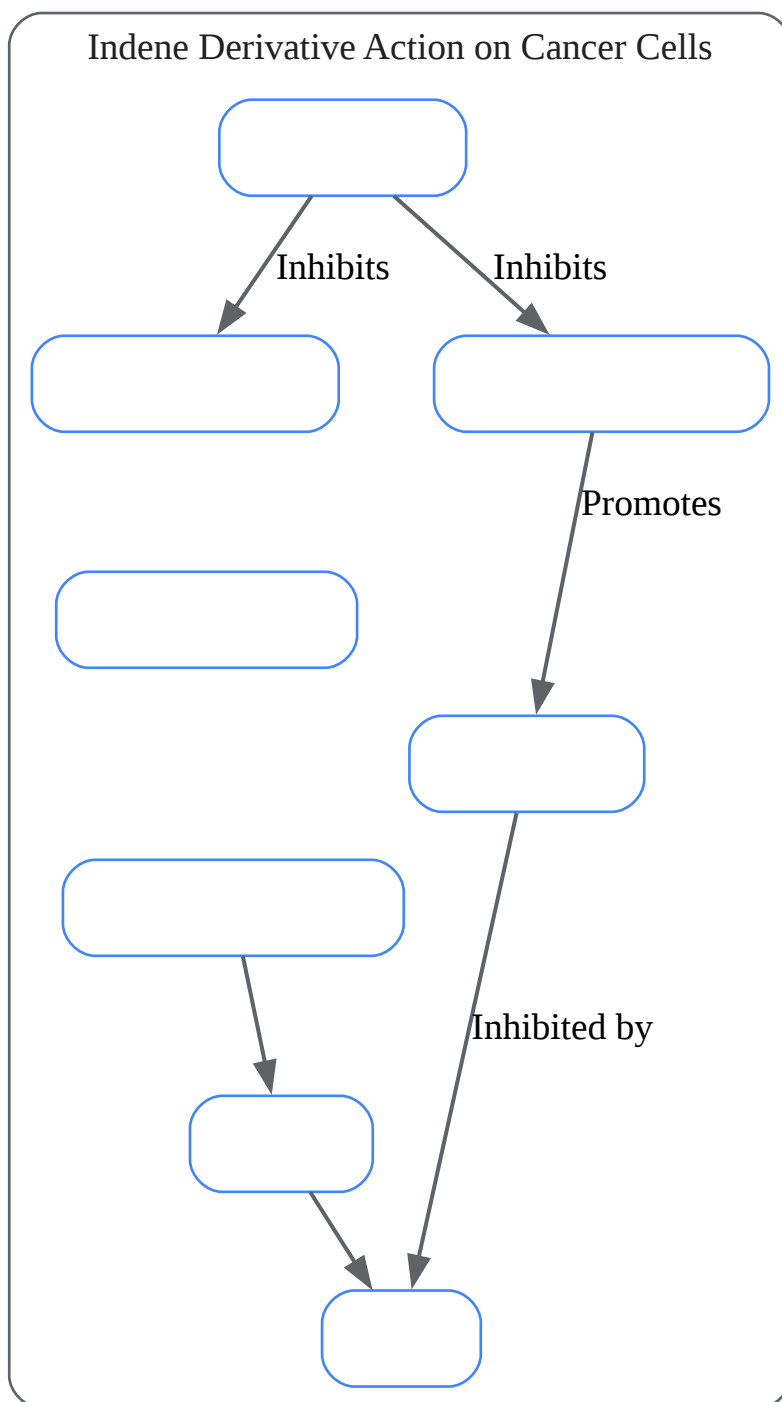
## Applications in Drug Development

The indene scaffold is a key structural motif in a number of compounds with therapeutic potential. Derivatives of indene have been investigated for their anticancer, antiviral, and anti-inflammatory properties. **2-Bromoindene** serves as a versatile starting material for the synthesis of these more complex and biologically active molecules.

## Anticancer Agents

Several indene derivatives have shown promise as anticancer agents by targeting key cellular processes such as cell division and signal transduction.

- **Tubulin Polymerization Inhibitors:** Some indene derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of the mitotic spindle, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
- **Kinase Inhibitors:** The Ras/Raf/MAPK signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is common in many cancers. Derivatives of the non-steroidal anti-inflammatory drug Sulindac, which contains an indene core, have been shown to inhibit this pathway.<sup>[4]</sup> This suggests that novel indene derivatives, potentially synthesized from **2-bromoindene**, could be developed as targeted kinase inhibitors.
- **Topoisomerase Inhibitors:** Certain indeno[1,2-b]pyridinol derivatives have been identified as catalytic inhibitors of topoisomerase II $\alpha$ , an essential enzyme for DNA replication and cell division.<sup>[5]</sup> These compounds bind to the minor groove of DNA and inhibit the enzyme's activity, leading to apoptosis in cancer cells.<sup>[5]</sup>



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**Figure 3:** Potential Anticancer Mechanisms of Indene Derivatives.

## Antiviral Agents

The development of broad-spectrum antiviral agents is a critical area of research. While specific antiviral drugs derived directly from **2-bromoindene** are not yet in widespread clinical use, the structural motif is of interest. For example, bromo-substituted vinyl nucleoside analogs have been investigated for their antiviral properties. The bromoindene scaffold could potentially be incorporated into novel antiviral compounds targeting various stages of the viral life cycle.

## Other Applications

Beyond pharmaceuticals, halogenated organic compounds like **2-bromoindene** have potential applications in materials science. The bromine atom can be used as a reactive site for polymerization reactions or for the synthesis of functional materials with specific electronic or optical properties.

## Conclusion

**2-Bromoindene** is a valuable and versatile chemical intermediate with a rich, albeit not fully documented, history rooted in the early exploration of indene chemistry. Its physicochemical properties and multiple synthetic routes make it an accessible building block for a wide range of applications. The growing interest in indene derivatives as potential therapeutic agents, particularly in oncology, highlights the importance of **2-bromoindene** as a starting material for the development of novel drugs. This technical guide provides a foundational resource for researchers and professionals seeking to explore the chemistry and applications of this important molecule. Further research into the biological activities of **2-bromoindene** derivatives is warranted to fully unlock their therapeutic potential.

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